Tyroservaltide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CMS-024-02 involves the sequential coupling of amino acids to form the tripeptide structure. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other peptide coupling agents. After the formation of the tripeptide, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of CMS-024-02 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is often lyophilized to ensure stability .
Chemical Reactions Analysis
Types of Reactions
CMS-024-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Substitution reactions can occur at specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways and interactions with cellular targets.
Medicine: Primarily researched for its anti-cancer properties, particularly in inhibiting the growth and metastasis of solid tumors.
Industry: Potential applications in the development of therapeutic agents and drug delivery systems
Mechanism of Action
CMS-024-02 exerts its effects by inhibiting histone deacetylase (HDAC), an enzyme involved in the deacetylation of lysine residues on histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Valproate: Another HDAC inhibitor used in the treatment of epilepsy and bipolar disorder.
Sodium phenylbutyrate: Used for the treatment of urea cycle disorders and also acts as an HDAC inhibitor.
HBI-8000:
Uniqueness
CMS-024-02 is unique due to its specific tripeptide structure, which allows for targeted inhibition of HDAC. Its potential therapeutic applications in cancer treatment, particularly for solid tumors, distinguish it from other HDAC inhibitors .
Properties
CAS No. |
154039-16-4 |
---|---|
Molecular Formula |
C17H25N3O6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1 |
InChI Key |
TYFLVOUZHQUBGM-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YSV |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tripeptide tyroservatide tyroservatide YSV tripeptide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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